

Technical Guide: Certificate of Analysis for (Rac)-4-Hydroxy Duloxetine-d3

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Compound of Interest

Compound Name: (Rac)-4-Hydroxy Duloxetine-d3

Cat. No.: B12425901

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This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled metabolite, **(Rac)-4-Hydroxy Duloxetine-d3**. This document is intended for researchers, scientists, and drug development professionals who utilize such reference standards in their work.

(Rac)-4-Hydroxy Duloxetine-d3 is the deuterated form of a primary metabolite of Duloxetine, a widely used serotonin-norepinephrine reuptake inhibitor. The 'd3' designation indicates that three hydrogen atoms have been replaced by deuterium on the N-methyl group. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), to study the pharmacokinetics of Duloxetine.

Quantitative Data Presentation

The data presented below is a representative summary of the analytical results typically found on a CoA for a high-purity batch of **(Rac)-4-Hydroxy Duloxetine-d3**.

Analytical Test	Methodology	Typical Specification	Representative Result
Appearance	Visual Inspection	White to Off-White Solid	Conforms
Purity	HPLC (UV, 290 nm)	≥ 98.0%	99.6%
Identity (Structure)	¹ H NMR Spectroscopy	Conforms to Structure	Conforms
Identity (Mass)	High-Resolution MS (ESI+)	Conforms to Structure	Conforms
Molecular Formula	-	C ₁₈ H ₁₆ D ₃ NO ₂ S	C ₁₈ H ₁₆ D ₃ NO ₂ S
Molecular Weight	-	316.43 g/mol	316.43 g/mol
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterated Forms	99.7 atom % D
Water Content	Karl Fischer Titration	≤ 1.0%	0.3%
Residual Solvents	GC-HS	≤ 0.5%	< 0.1%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe standard protocols for the key experiments cited.

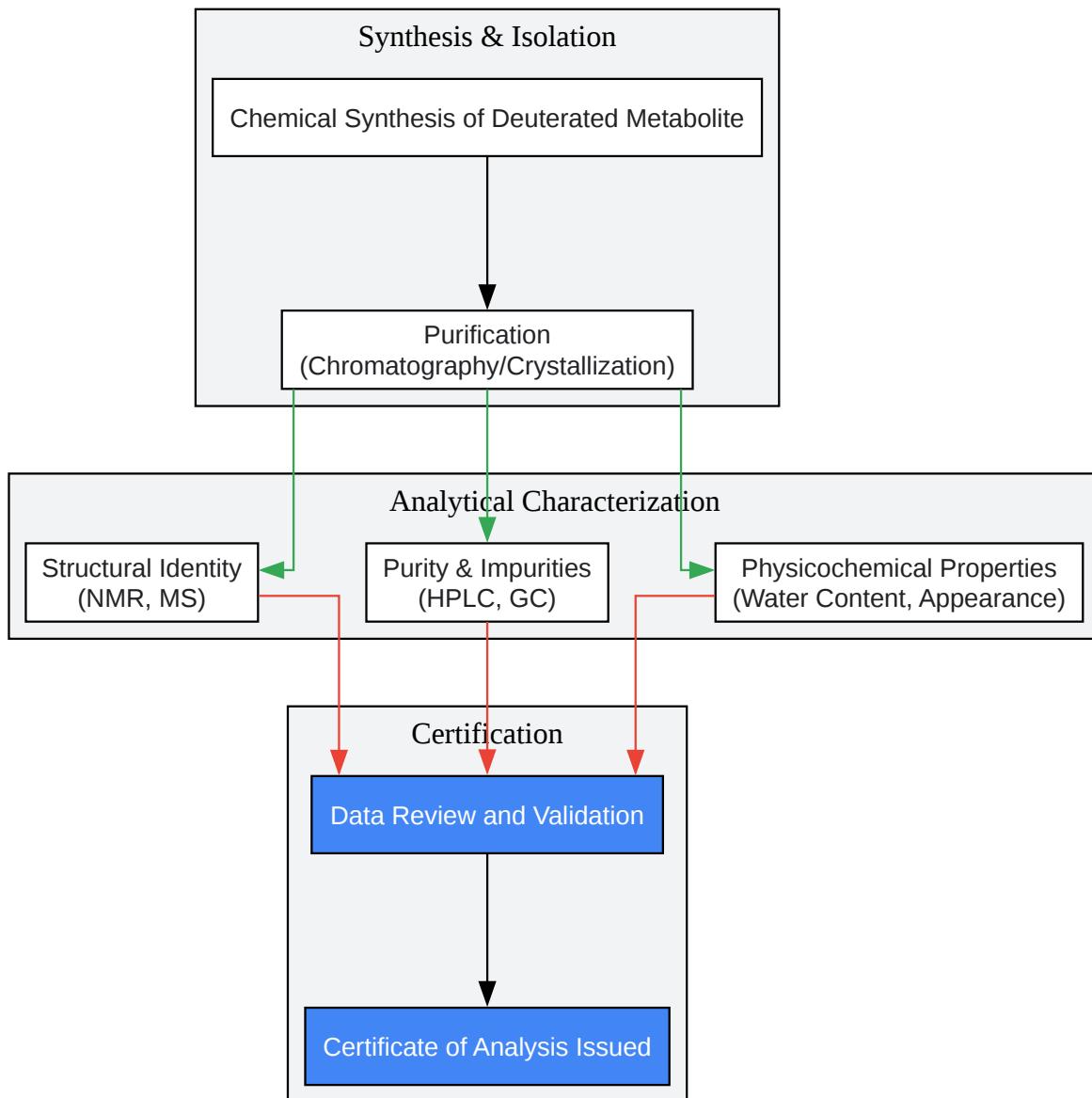
- Objective: To determine the purity of the compound by separating it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column heater, and a Diode Array Detector (DAD).
- Column: C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient Program:
 - 0-2 min: 10% B
 - 2-15 min: 10% to 90% B
 - 15-18 min: 90% B
 - 18-20 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 290 nm.
- Injection Volume: 5 μ L.
- Data Analysis: The area percent of the main peak is calculated relative to the total area of all observed peaks.
- Objective: To confirm the molecular weight and elemental composition of the compound.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, with an Electrospray Ionization (ESI) source.
- Ionization Mode: Positive (ESI+).
- Method: The sample is infused or injected into the instrument, and the mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ is measured.
- Data Analysis: The experimentally measured monoisotopic mass is compared to the theoretically calculated mass for the chemical formula $C_{18}H_{16}D_3NO_2S$. The isotopic distribution is also analyzed to confirm the incorporation of three deuterium atoms.
- Objective: To confirm the chemical structure of the compound by analyzing the hydrogen nuclei.

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
- Procedure: A small amount of the sample is dissolved in the deuterated solvent and placed in the spectrometer.
- Data Analysis: The resulting spectrum is analyzed for chemical shifts, peak integrations, and coupling patterns, which are then compared against the expected structure of **(Rac)-4-Hydroxy Duloxetine-d3**. The absence of a signal for the N-methyl protons confirms the successful deuteration at that position.

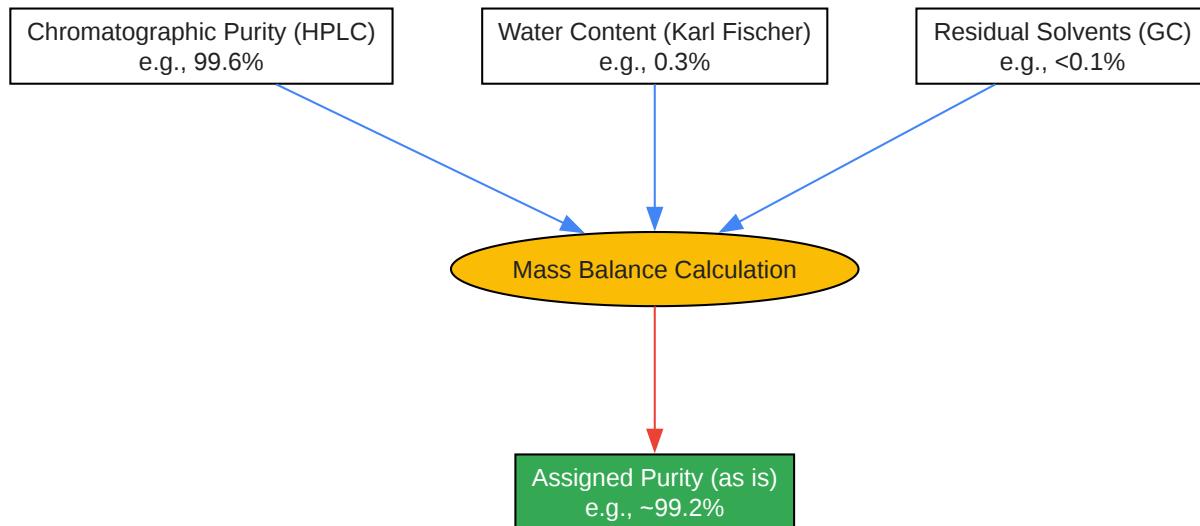
Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the certification process of a chemical reference standard.



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Caption: Analytical Workflow for Reference Standard Certification.



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Caption: Logic for Final Assay Value Calculation.

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